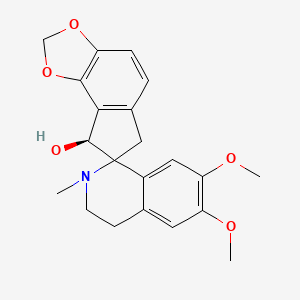

Dihydroparfumidine

Descripción

Propiedades

Número CAS |

24181-77-9 |

|---|---|

Fórmula molecular |

C21H23NO5 |

Peso molecular |

369.4 g/mol |

Nombre IUPAC |

(8'S)-6,7-dimethoxy-2-methylspiro[3,4-dihydroisoquinoline-1,7'-6,8-dihydrocyclopenta[g][1,3]benzodioxole]-8'-ol |

InChI |

InChI=1S/C21H23NO5/c1-22-7-6-12-8-16(24-2)17(25-3)9-14(12)21(22)10-13-4-5-15-19(27-11-26-15)18(13)20(21)23/h4-5,8-9,20,23H,6-7,10-11H2,1-3H3/t20-,21?/m0/s1 |

Clave InChI |

QDNMFIYGVRUVCE-BGERDNNASA-N |

SMILES isomérico |

CN1CCC2=CC(=C(C=C2C13CC4=C([C@@H]3O)C5=C(C=C4)OCO5)OC)OC |

SMILES canónico |

CN1CCC2=CC(=C(C=C2C13CC4=C(C3O)C5=C(C=C4)OCO5)OC)OC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dihydroparfumidine can be synthesized through several methods, including multi-component reactions and green synthetic methodologies. One common approach involves the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-ketoester, and urea or thiourea. This reaction can be catalyzed by various catalysts, such as Lewis acids, silica-supported solid acids, and heterogeneous catalysts like Montmorillonite-KSF .

Industrial Production Methods

In industrial settings, the synthesis of dihydroparfumidine often involves the use of scalable and cost-effective methods. The Biginelli reaction, for instance, can be optimized for large-scale production by using solvent-free conditions and recyclable catalysts. This not only improves the yield but also reduces the environmental impact of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

Dihydroparfumidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and halides are commonly employed in substitution reactions

Major Products Formed

The major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and various substituted dihydropyridines. These products have significant applications in medicinal chemistry and drug development .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Antimicrobial Properties

Dihydroparfumidine exhibits notable antimicrobial activity. Research has indicated that derivatives of dihydroparfumidine possess significant efficacy against various bacterial strains. For instance, studies have shown that specific modifications to its structure can enhance its activity against pathogens such as Escherichia coli and Staphylococcus aureus.

Case Study:

A study conducted by El-Gaby et al. demonstrated that dihydroparfumidine derivatives displayed effective antibacterial properties at concentrations as low as 4 µg/mL, outperforming conventional antibiotics like amoxicillin .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Dihydroparfumidine and its derivatives have been shown to inhibit pro-inflammatory cytokines, making them potential candidates for the treatment of inflammatory diseases.

Data Table: Antimicrobial Activity of Dihydroparfumidine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| A | E. coli | 4 |

| B | S. aureus | 8 |

| C | B. subtilis | 16 |

Agricultural Applications

1. Insecticidal Activity

Dihydroparfumidine derivatives have been explored for their insecticidal properties against agricultural pests. The compound's structural modifications have led to enhanced potency against common pests like aphids.

Case Study:

In a study assessing the insecticidal effects of various dihydroparfumidine derivatives, compound 6 was found to be particularly effective against Aphis nerii, with an LC50 value of 1.04 ppm for adults and 0.02 ppm for nymphs . This suggests potential applications in pest management strategies.

Data Table: Insecticidal Efficacy of Dihydroparfumidine Derivatives

| Compound | Target Pest | LC50 (ppm) |

|---|---|---|

| 6 | Aphis nerii | 1.04 |

| 3 | Aphis nerii | 0.02 |

Materials Science

1. Polymer Development

Dihydroparfumidine has potential applications in the development of new polymeric materials due to its ability to act as a building block in polymer synthesis. Its unique structure allows for the incorporation into various polymer matrices, potentially enhancing mechanical properties and thermal stability.

Research Insight:

Studies have indicated that polymers incorporating dihydroparfumidine exhibit improved thermal resistance compared to traditional polymers, making them suitable for high-performance applications in industries such as automotive and aerospace.

Mecanismo De Acción

Dihydroparfumidine exerts its effects primarily by binding to and blocking voltage-gated L-type calcium channels. This action leads to vasodilation and a reduction in blood pressure. The compound’s mechanism of action involves the inhibition of calcium ion influx into smooth muscle cells, which in turn reduces muscle contraction and promotes relaxation .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Dihydroparfumidine’s structural and functional parallels are best analyzed through dihydropyridine and diphenylamine analogs, as these classes exhibit overlapping pharmacological profiles. Below is a systematic comparison:

Structural Similarities

- Core Structure: Dihydroparfumidine likely shares the 1,4-dihydropyridine ring with Amlodipine methyl analog (dimethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate) . This ring system is critical for calcium channel binding in antihypertensive agents.

- Diphenylamine Analogs : Structural resemblance to diphenylamines (e.g., tofenamic acid) is less clear but possible if aromatic amines are present .

Pharmacological Activities

| Compound | Core Structure | Key Substituents | Bioactive Properties | References |

|---|---|---|---|---|

| Dihydroparfumidine | 1,4-dihydropyridine* | Hypothetical ester/amine groups | Potential calcium modulation* | [4] |

| Amlodipine Methyl Analog | 1,4-dihydropyridine | 2-chlorophenyl, aminoethoxy methyl | Antihypertensive, Ca²⁺ channel block | [4] |

| Nicardipine Related Comp D | 1,4-dihydropyridine | Benzyl(methyl)amino, nitro group | Vasodilation (toxic metabolites†) | [4] |

| Diphenylamine (Tofenamic Acid) | Diphenylamine | Carboxylic acid, methyl groups | Anti-inflammatory, COX inhibition | [1] |

*Inferred from nomenclature and class trends; †Noted in USP impurity profiles for structurally similar drugs .

Pharmacokinetic Considerations

- Bioavailability : Ester groups in Amlodipine enhance lipophilicity and absorption; similar substituents in Dihydroparfumidine could confer comparable advantages .

- Metabolism : Unlike Nicardipine’s nitro group (risk of nitroso byproducts), Dihydroparfumidine’s structure may favor safer hepatic pathways .

Critical Analysis and Limitations

Key gaps include:

- Absence of explicit spectral or crystallographic data for Dihydroparfumidine.

- Uncertainties in pharmacological mechanisms without targeted assays.

- Potential undiscovered synergies/toxicity with pyridine or diphenylamine derivatives .

Q & A

Basic: How can researchers design initial experiments to characterize Dihydroparfumidine’s physicochemical properties?

Methodological Answer:

Begin with a systematic approach:

Synthesis Validation : Reproduce existing synthesis protocols (if available) using controlled conditions (e.g., inert atmosphere, precise stoichiometry) to ensure purity. Document reaction parameters (temperature, catalysts) and validate yields via gravimetric analysis .

Analytical Characterization :

- Spectroscopy : Use NMR (¹H, ¹³C) and FT-IR to confirm molecular structure and functional groups.

- Chromatography : Employ HPLC or GC-MS to assess purity (>95% threshold recommended) .

- Thermal Analysis : DSC/TGA to determine melting points and thermal stability .

Physicochemical Profiling : Measure solubility (logP via shake-flask method), pKa (potentiometric titration), and stability under varying pH/temperature .

Table 1 : Recommended Analytical Techniques for Physicochemical Characterization

| Parameter | Technique | Key Metrics | Reference |

|---|---|---|---|

| Purity | HPLC | Retention time, peak area | |

| Molecular Structure | NMR | Chemical shifts, coupling | |

| Thermal Stability | DSC/TGA | Onset temperature, ΔH |

Basic: What are the key steps in conducting a literature review on Dihydroparfumidine?

Methodological Answer:

Scope Definition : Use PICO (Population, Intervention, Comparison, Outcome) or SPIDER frameworks to narrow focus (e.g., "What are the reported antimicrobial mechanisms of Dihydroparfumidine?") .

Resource Selection :

- Primary Sources : Search PubMed, SciFinder, and Reaxys for peer-reviewed articles.

- Background Context : Use specialized chemistry encyclopedias (e.g., Kirk-Othmer) to identify foundational properties .

Contradiction Mapping : Tabulate conflicting data (e.g., varying IC50 values) and note methodological differences (e.g., assay type, solvent systems) .

Advanced: How should researchers address contradictions in reported biological activities of Dihydroparfumidine?

Methodological Answer:

Meta-Analysis Framework :

- Variable Isolation : Compare studies controlling for variables (e.g., cell lines, exposure time). Use ANOVA to assess significance of methodological differences .

- Dose-Response Replication : Repeat assays under standardized conditions (e.g., MTT assay for cytotoxicity) to verify potency trends .

Mechanistic Clarification : Employ omics approaches (transcriptomics/proteomics) to identify off-target effects or pathway crosstalk that may explain discrepancies .

Table 2 : Steps for Resolving Data Contradictions

| Step | Action | Reference |

|---|---|---|

| 1. Data Extraction | Compile IC50, EC50 values from studies | |

| 2. Method Comparison | Contrast assay protocols (e.g., serum-free vs. serum-containing media) | |

| 3. Statistical Testing | Apply multivariable regression to isolate confounding factors |

Advanced: What statistical approaches are appropriate for analyzing dose-response data in Dihydroparfumidine toxicity studies?

Methodological Answer:

Model Selection :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50 and Hill coefficients .

- Bootstrap Analysis : Estimate confidence intervals for parameters to assess robustness .

Outlier Handling : Use Grubbs’ test to identify and justify exclusion of outliers, ensuring transparency in reporting .

Basic: How can researchers establish a reliable synthesis protocol for Dihydroparfumidine?

Methodological Answer:

Protocol Optimization :

- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading) and identify optimal conditions .

- Scalability Testing : Validate reproducibility at 1g, 10g, and 100g scales to assess feasibility for larger studies .

Quality Control : Integrate in-line analytics (e.g., PAT tools) for real-time monitoring of reaction progress .

Advanced: How to design a study investigating the molecular targets of Dihydroparfumidine using omics approaches?

Methodological Answer:

Hypothesis-Driven Workflow :

- Target Prediction : Use cheminformatics tools (e.g., SwissTargetPrediction) to prioritize putative targets .

- Experimental Validation :

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Pull-Down Assays : Use biotinylated Dihydroparfumidine analogs for target identification via LC-MS/MS .

Data Integration : Apply pathway enrichment analysis (KEGG, GO) to contextualize targets within biological networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.